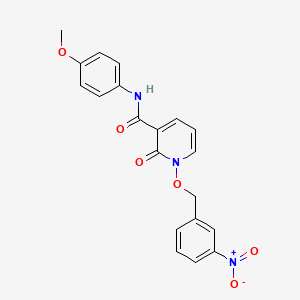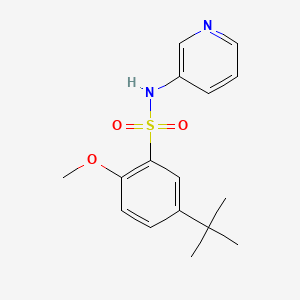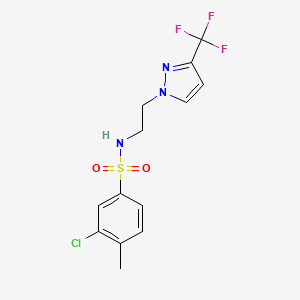![molecular formula C14H19NO4 B2893927 Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate CAS No. 1156079-14-9](/img/structure/B2893927.png)
Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate” is a chemical compound with the CAS Number: 1156079-14-9 . It has a molecular weight of 265.31 and its molecular formula is C14H19NO4 . The IUPAC name for this compound is methyl 6-[(3-hydroxybenzoyl)amino]hexanoate .
Molecular Structure Analysis
The InChI code for “Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate” is 1S/C14H19NO4/c1-19-13(17)8-3-2-4-9-15-14(18)11-6-5-7-12(16)10-11/h5-7,10,16H,2-4,8-9H2,1H3,(H,15,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate” has a molecular weight of 265.31 . Its molecular formula is C14H19NO4 . Unfortunately, specific physical properties such as boiling point and storage conditions were not available in the web search results.Aplicaciones Científicas De Investigación
Reductive Formylation of Quinoxaline Derivatives
Reductive formylation processes, such as those involving quinoxaline derivatives, could potentially be related to the synthesis or modification of compounds like Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate. This area of research highlights the importance of formylation reactions in creating complex organic molecules that can have a variety of applications, from material science to pharmaceuticals (Baxter & Cameron, 1968).
Histone Deacetylase Inhibitors for Alzheimer's Disease
The development of 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6), suggests a research area where Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate or similar compounds might find application. These inhibitors have shown promise in ameliorating Alzheimer's disease phenotypes, highlighting the therapeutic potential of targeted chemical synthesis (Lee et al., 2018).
Environmental Applications: Removal of Toxic Metals and Dyes
Research on the simultaneous trapping of Cr(III) and organic dyes by a pH-responsive resin containing zwitterionic aminomethylphosphonate ligands and hydrophobic pendants suggests a potential environmental application for Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate or derivatives. Such compounds could be engineered for the removal of toxic metals and organic pollutants from water, contributing to environmental management and water technology (Ali, Rachman, & Saleh, 2017).
Neurotoxicological Evaluation
The evaluation of putative metabolites of serotonergic neurotoxins suggests an area of toxicological research where Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate could potentially be relevant. Understanding the neurotoxicological properties of chemical compounds is crucial for assessing their safety and potential risks, especially in the development of new drugs or chemicals (Zhao et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 6-[(3-hydroxybenzoyl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-13(17)8-3-2-4-9-15-14(18)11-6-5-7-12(16)10-11/h5-7,10,16H,2-4,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZRDKACESNYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2893845.png)
![8-(3-(1H-imidazol-1-yl)propyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893847.png)
![2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid](/img/structure/B2893848.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid](/img/structure/B2893849.png)



![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2893855.png)


![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2893860.png)
![Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/no-structure.png)
